molecular formula C10H20Fe B13865896 Ferrocene-d10, Iron, di(cyclopentadienyl-d5), Decadeuteroferrocene

Ferrocene-d10, Iron, di(cyclopentadienyl-d5), Decadeuteroferrocene

Cat. No.: B13865896
M. Wt: 206.17 g/mol
InChI Key: KPCCMGYPEIQAEN-DQPUZLHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferrocene-d10, Iron, di(cyclopentadienyl-d5), Decadeuteroferrocene: is a deuterated derivative of ferrocene, where all hydrogen atoms in the cyclopentadienyl rings are replaced by deuterium. This compound is of significant interest in various fields of chemistry due to its unique isotopic labeling, which provides valuable insights into reaction mechanisms and molecular dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of Ferrocene-d10 follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The use of deuterated solvents and reagents is crucial to maintain the isotopic purity of the final product.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H20Fe

Molecular Weight

206.17 g/mol

IUPAC Name

iron;1,2,3,4,5-pentadeuteriocyclopentane

InChI

InChI=1S/2C5H10.Fe/c2*1-2-4-5-3-1;/h2*1-5H2;/i2*1D,2D,3D,4D,5D;

InChI Key

KPCCMGYPEIQAEN-DQPUZLHUSA-N

Isomeric SMILES

[2H]C1C(C(C(C1[2H])[2H])[2H])[2H].[2H]C1C(C(C(C1[2H])[2H])[2H])[2H].[Fe]

Canonical SMILES

C1CCCC1.C1CCCC1.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.